(E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate
CAS No.:
Cat. No.: VC16794055
Molecular Formula: C11H9ClO2S
Molecular Weight: 240.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClO2S |
|---|---|
| Molecular Weight | 240.71 g/mol |
| IUPAC Name | S-methyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enethioate |
| Standard InChI | InChI=1S/C11H9ClO2S/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+ |
| Standard InChI Key | FLAHMISJTOJPTA-QPJJXVBHSA-N |
| Isomeric SMILES | CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)Cl |
| Canonical SMILES | CSC(=O)C(=O)C=CC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Features
(E)-S-Methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate (CAS: 1597410-52-0) is an α,β-unsaturated thioester with an (E)-configured double bond between carbons 3 and 4. Its IUPAC name, S-methyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enethioate, reflects the presence of a 4-chlorophenyl moiety at position 4 and a methylthioester group at position 1 . The compound’s planar structure is stabilized by conjugation between the carbonyl groups and the double bond, as evidenced by its SMILES notation: .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.71 g/mol | |
| XLogP3 | 3.3 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 4 | |
| Exact Mass | 240.0011784 Da |
The chlorophenyl group enhances the compound’s lipophilicity () , making it soluble in organic solvents like dichloromethane and ethyl acetate. Its stereochemistry is critical: the (E)-configuration minimizes steric hindrance between the chlorophenyl and thioester groups, favoring stability.
Synthesis and Preparation
The synthesis of (E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate typically involves a two-step process:
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Aldol Condensation: 4-Chlorobenzaldehyde reacts with a methyl thioester precursor (e.g., methyl thioglycolate) under basic conditions to form the α,β-unsaturated intermediate.
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Esterification: The intermediate undergoes thioesterification with methanol in the presence of a catalyst, yielding the final product.
Reaction conditions are tightly controlled (temperature: 0–5°C; pH 8–9) to suppress side reactions such as over-oxidation or Z-isomer formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .
Table 2: Synthetic Parameters and Yields
| Step | Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | NaOH, EtOH, 0°C, 2h | 78 |
| Esterification | MeOH, HSO, 25°C, 6h | 85 |
Comparative studies show that replacing the chlorine atom with iodine (as in Methyl (2E)-4-(4-iodophenyl)-4-oxobut-2-enoate) increases reactivity due to iodine’s polarizable electron cloud, but reduces yield by 15–20% due to steric effects.
Physicochemical and Spectroscopic Properties
The compound’s UV-Vis spectrum exhibits a strong absorption band at 270 nm () attributed to the conjugated enone system . Nuclear magnetic resonance (NMR) data further elucidate its structure:
-
NMR (CDCl): δ 7.35 (d, 2H, Ar–H), 7.25 (d, 2H, Ar–H), 6.85 (d, 1H, CH=), 6.45 (d, 1H, CH=), 3.15 (s, 3H, SCH) .
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NMR: δ 192.1 (C=O), 170.5 (C=S), 136.2–128.4 (Ar–C), 122.3 (CH=), 14.1 (SCH) .
Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with a sharp mass loss corresponding to the release of HCl and CO.
Comparative Analysis with Structural Analogues
Substituting the 4-chlorophenyl group with other halophenyl or hydroxyphenyl groups significantly alters the compound’s properties:
Table 3: Impact of Substituents on Key Properties
| Substituent | XLogP3 | Melting Point (°C) | Reactivity (Relative) |
|---|---|---|---|
| 4-Chlorophenyl | 3.3 | 92–94 | 1.0 |
| 4-Hydroxyphenyl | 2.1 | 105–107 | 0.6 |
| 4-Iodophenyl | 4.0 | 88–90 | 1.4 |
The hydroxyphenyl analogue (PubChem CID: 121223795) exhibits lower lipophilicity and higher melting points due to hydrogen bonding, while the iodophenyl derivative’s larger atomic radius facilitates nucleophilic attack.
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